N-(4-hydroxyphenethyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide
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Overview
Description
N-(4-hydroxyphenethyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cinnoline core, a hydroxyphenethyl group, and an acetamide linkage, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenethyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide typically involves multiple steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and β-ketoesters, under acidic or basic conditions.
Introduction of the Hydroxyphenethyl Group: This step involves the coupling of the cinnoline core with a hydroxyphenethyl derivative, often through a nucleophilic substitution reaction.
Acetamide Formation: The final step is the formation of the acetamide linkage, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenethyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group in the cinnoline core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyphenethyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), often in the presence of a catalyst.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenethyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyphenethyl group could facilitate binding to specific sites, while the cinnoline core might interact with hydrophobic regions of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenethyl)-2-[3-oxo-5,6,7,8-tetrahydroquinolinyl]acetamide: Similar structure but with a quinoline core instead of a cinnoline core.
N-(4-hydroxyphenethyl)-2-[3-oxo-5,6,7,8-tetrahydroisoquinolinyl]acetamide: Features an isoquinoline core.
Uniqueness
N-(4-hydroxyphenethyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide is unique due to its cinnoline core, which may confer distinct chemical and biological properties compared to its quinoline and isoquinoline analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
Molecular Formula |
C18H21N3O3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C18H21N3O3/c22-15-7-5-13(6-8-15)9-10-19-17(23)12-21-18(24)11-14-3-1-2-4-16(14)20-21/h5-8,11,22H,1-4,9-10,12H2,(H,19,23) |
InChI Key |
VSXQIUWEAXFWBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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